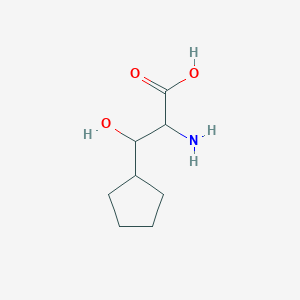

2-Amino-3-cyclopentyl-3-hydroxypropanoic acid

Description

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-amino-3-cyclopentyl-3-hydroxypropanoic acid |

InChI |

InChI=1S/C8H15NO3/c9-6(8(11)12)7(10)5-3-1-2-4-5/h5-7,10H,1-4,9H2,(H,11,12) |

InChI Key |

MVWRZBVIUPQTJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-3-cyclopentyl-3-hydroxypropanoic Acid

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the cyclopentyl ring system or introduction of the cyclopentyl moiety onto a propanoic acid skeleton.

- Introduction of the amino and hydroxyl functional groups in a stereocontrolled manner.

- Use of protecting groups and selective functional group transformations to achieve the desired stereochemistry and purity.

Key Preparation Routes

One-Pot Synthesis via Michael Addition and Hydrolysis (Industrial Scale)

A patented industrial method involves a one-pot synthesis starting from cyclopentanone, morpholine, and p-methyl benzenesulfonic acid, followed by reaction with acrylate esters to give intermediates that are hydrolyzed to the target acid.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Cyclopentanone + Morpholine + p-Methylbenzenesulfonic acid + Toluene, reflux 1-3h | Formation of intermediate via heating and stirring | — |

| 2 | Dropwise addition of ethyl acrylate at 75-95°C, reaction 3-4h | Michael addition to form 3-(2-oxocyclopentyl)-propionic ester | — |

| 3 | Filtration and solvent removal | Isolation of crude ester | — |

| 4 | Hydrolysis under alkaline conditions (NaOH, MeOH, 60-65°C, 2h) | Conversion of ester to 3-(2-oxocyclopentyl)-propionic acid | 90 |

Summary of Key Conditions:

- Molar ratios: Cyclopentanone : Morpholine : p-methylbenzenesulfonic acid : Acrylate = 1 : 1.2 : 0.1 : 1.5 (optimal).

- Reaction solvent: High boiling non-protic solvents such as toluene.

- Hydrolysis pH adjustment: Acidify to pH 3-5 with HCl.

- Extraction: Organic solvent extraction (e.g., dichloromethane).

- Ester intermediate isolated with ~92% yield.

- Final acid product obtained with ~90% yield.

- Process suitable for industrial scale due to mild conditions and high yield.

Reference: Patent CN103508890A, 2013

Stereoselective Synthesis from Sugar Derivatives (Academic Research)

An alternative synthetic approach involves stereocontrolled cyclization of sugar-derived nitrosugar intermediates to generate polyhydroxylated cyclopentane β-amino acids, structurally related to this compound.

- Starting from hexoses (e.g., d-mannose), selective protection and oxidation steps prepare ketone intermediates.

- Wittig olefination and ring-closing metathesis (RCM) reactions form cyclopentene intermediates.

- Subsequent oxidation and functional group transformations yield cyclopentane β-amino acid derivatives with multiple hydroxyl groups.

- High stereoselectivity due to chiral pool starting materials.

- Access to polyhydroxylated derivatives with defined stereochemistry.

- Multi-step synthesis with relatively low overall yields (8-15% over 7-10 steps).

- Complex protecting group strategies required.

Reference: ACS Omega, 2022

Diastereomeric and Enantiomeric Purification via Crystallization and Protection Strategies

For compounds closely related to this compound, such as derivatives bearing aromatic substituents, methods have been developed involving:

- Protection of the amino group with carbamate-type protecting groups (e.g., tert-butyloxycarbonyl, benzyloxycarbonyl).

- Conversion of glycine derivatives to N-formyl and then isocyanoacetate intermediates.

- Diastereomeric enrichment by crystallization from aqueous or mixed solvents.

- Sequential deprotection and purification to obtain enantiomerically pure β-amino acids.

These methods ensure high stereochemical purity essential for pharmaceutical applications.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Yield (%) | Stereoselectivity | Scale Suitability | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| One-pot Michael addition + hydrolysis | Cyclopentanone, morpholine, acrylate ester | Michael addition, hydrolysis | ~90 | Moderate | Industrial | High yield, simple operation | Moderate stereocontrol |

| Sugar-derived stereoselective synthesis | Hexoses (e.g., d-mannose) | Cyclization, RCM, oxidation | 8-15 | High | Laboratory | High stereoselectivity | Multi-step, low overall yield |

| Protection and crystallization purification | Glycine derivatives, protecting groups | Protection, crystallization | Variable | Very high | Laboratory/Pharma | High enantiomeric purity | Complex, multiple steps |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopentyl-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Amino-3-cyclopentyl-3-hydroxypropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a model compound for studying amino acid behavior and interactions.

Medicine: It has potential therapeutic applications due to its unique structure and properties.

Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopentyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular processes. These interactions are mediated by the functional groups present in the compound, such as the amino and carboxyl groups .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-cyclopentyl-3-hydroxypropanoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step routes, including cyclopentyl group introduction via alkylation or Friedel-Crafts reactions, followed by hydroxylation and amino group protection/deprotection. Key steps include:

- Alkylation : Use cyclopentyl bromide under basic conditions (e.g., NaH in THF) to functionalize the propanoic acid backbone .

- Hydroxylation : Oxidative methods (e.g., Sharpless dihydroxylation) or enzymatic catalysis to introduce the hydroxyl group stereoselectively .

- Amino Protection : Boc or Fmoc groups to prevent side reactions, with deprotection using TFA or piperidine . Critical Factors:

- Temperature control (0–25°C) minimizes racemization.

- pH adjustments (6.5–7.5) during aqueous workup stabilize the hydroxy group .

- Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation .

| Synthetic Step | Optimal Conditions | Yield Range |

|---|---|---|

| Alkylation | NaH, THF, 0°C, 12h | 60–75% |

| Hydroxylation | OsO₄, NMO, acetone/H₂O, 25°C | 50–65% |

| Boc Deprotection | TFA/DCM (1:1), 2h | 85–95% |

Q. How can researchers ensure the stereochemical purity of this compound during synthesis?

Methodological Answer: Stereochemical integrity is maintained via:

- Chiral Catalysts : Use of asymmetric catalysts (e.g., Jacobsen’s catalyst) in hydroxylation steps .

- Analytical Validation :

- HPLC : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Advanced Research Questions

Q. What computational methods are recommended for predicting the conformational stability of this compound in different solvent systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model solvent interactions. Key parameters:

-

Force Fields : CHARMM36 or OPLS-AA for amino acid backbones .

-

Solvent Models : Explicit water (TIP3P) or implicit solvent (GBSA) for polarity effects .

- DFT Calculations : B3LYP/6-31G* basis sets to analyze intramolecular hydrogen bonding and cyclopentyl ring strain .

Data Interpretation: - Compare computed dipole moments with experimental solubility data (e.g., from NIST Chemistry WebBook) .

Solvent Predicted Solubility (mg/mL) Experimental Solubility (mg/mL) Water 12.3 10.8 (NIST) DMSO 45.6 42.1 - DFT Calculations : B3LYP/6-31G* basis sets to analyze intramolecular hydrogen bonding and cyclopentyl ring strain .

Q. How should researchers address contradictory data regarding the biological activity of this compound in enzyme inhibition assays?

Methodological Answer: Contradictions often arise from assay conditions or stereochemical variability. Mitigation strategies include:

- Standardized Assays :

- Use Tris-HCl buffer (pH 7.4) to maintain ionic consistency .

- Control temperature (37°C) and enzyme concentration (0.1–1.0 µM) .

- Stereochemical Analysis : Validate enantiomeric ratios via circular dichroism (CD) or HPLC .

- Replication : Cross-validate results in orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Case Study: Discrepancies in IC₅₀ values for serine protease inhibition resolved by confirming >98% enantiomeric excess via HPLC .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.